Naringinase: The Dual-Action Biocatalyst for Flavonoid Transformation
Naringinase: The Dual-Action Biocatalyst for Flavonoid Transformation
This guide provides a comprehensive technical analysis of the naringinase enzyme complex, structured for researchers and drug development professionals.
Executive Summary
Naringinase (EC 3.2.1.[1][2]40) is not a single enzyme but a multienzyme complex comprising
This guide details the biochemical mechanism, production protocols, and immobilization strategies required to deploy naringinase as a robust tool in drug discovery and biosynthesis.
Biochemical Characterization & Mechanism
The catalytic efficacy of naringinase relies on the sequential hydrolysis of the disaccharide neohesperidose attached to the flavonoid scaffold.
The Two-Step Hydrolysis Pathway
The transformation of Naringin (4',5,7-trihydroxyflavanone-7-rhamnoglucoside) to Naringenin occurs via an intermediate, Prunin .
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Step 1 (
-L-rhamnosidase Activity): Cleavage of the terminal -1,2-glycosidic bond between rhamnose and glucose. This releases L-Rhamnose and yields Prunin (Naringenin-7-O-glucoside). -
Step 2 (
-D-glucosidase Activity): Hydrolysis of the -glycosidic bond in Prunin, releasing D-Glucose and the aglycone Naringenin .
Critical Insight: In many fungal preparations (e.g., Aspergillus niger),
Visualizing the Reaction Pathway
Figure 1: Sequential hydrolysis mechanism of the naringinase enzyme complex.
Pharmaceutical Applications: Beyond Debittering
Bioavailability Enhancement
Glycosylated flavonoids (Naringin) are hydrophilic and poorly absorbed in the human gut. The aglycone Naringenin is lipophilic and exhibits higher permeability across biological membranes, yet its low water solubility is a hurdle.
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Strategy: Controlled hydrolysis to Prunin . Prunin retains the glucose moiety, offering a balance—higher water solubility than Naringenin and better bioavailability than Naringin.
Biotransformation of Steroids and Antibiotics
Naringinase is not substrate-exclusive to naringin. Its
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Steroid deglycosylation: Modifying saponins to produce pharmaceutical steroid precursors (e.g., diosgenin from dioscin).
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Antibiotic modification: Cleaving rhamnose residues from antibiotics (e.g., chloropolysporin) to alter their solubility or potency profiles.
Experimental Protocols: Production & Assay
Protocol A: Submerged Fermentation of Aspergillus niger
Objective: Produce high-titer naringinase using a specific fungal strain (e.g., A. niger MTCC 2425 or similar industrial strains).
Reagents:
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Inoculum Medium: Czapek Dox Broth.
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Inducer: Naringin (0.1% w/v) or dried citrus peel powder (1.5% w/v).
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Basal Salts:
, , , .
Step-by-Step Methodology:
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Inoculum Preparation: Cultivate A. niger on PDA slants at 28°C for 5–7 days. Harvest spores using 0.1% Tween-80 to achieve
spores/mL. -
Fermentation Setup:
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Prepare 100 mL production medium (Basal salts + 1.5% Citrus peel powder + 0.5% Peptone) in 250 mL Erlenmeyer flasks.
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Adjust pH to 4.7 (Critical for optimal fungal growth and enzyme stability).
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Autoclave at 121°C for 15 mins.
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Incubation: Inoculate with 2% (v/v) spore suspension. Incubate at 29–30°C on a rotary shaker (150 rpm) for 120–144 hours .
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Harvesting: Filter biomass through Whatman No. 1 filter paper. Centrifuge filtrate at 10,000
g for 15 mins at 4°C. The supernatant is the Crude Enzyme Extract .
Protocol B: Enzyme Activity Assay (Davis Method)
Objective: Quantify naringinase activity by measuring residual naringin.
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Substrate Preparation: Dissolve 0.1% (w/v) Naringin in 0.1 M Acetate Buffer (pH 4.0).
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Reaction: Mix 0.2 mL Enzyme Extract + 0.8 mL Substrate. Incubate at 50°C for 30 mins.
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Termination: Add 5 mL of 90% Diethylene Glycol followed by 0.1 mL of 4M NaOH .
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Measurement: Let stand for 10 mins at room temperature (yellow color develops). Measure Absorbance at 420 nm .[4]
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Calculation: Compare against a standard curve of Naringin. One Unit (U) = amount of enzyme hydrolyzing 1
mol of naringin per minute under assay conditions.
Immobilization Strategies
Free naringinase suffers from thermal instability and cannot be easily recovered. Immobilization is mandatory for continuous pharmaceutical processing.
Comparative Analysis of Matrices
| Matrix | Method | Stability Gain | Reusability | Notes |
| Ca-Alginate Beads | Entrapment | Moderate | High (10+ cycles) | Simple, but mass transfer limitations exist. |
| Chitosan | Covalent Cross-linking | High | Very High | Uses glutaraldehyde.[5] Best for thermal stability ( |
| Magnetic Nanoparticles | Covalent Binding | High | High | Allows magnetic separation; high surface area-to-volume ratio. |
Workflow: Chitosan Immobilization
Figure 2: Protocol for covalent immobilization of naringinase onto chitosan beads.
References
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Ribeiro, M.H. (2011).[6] "Naringinases: occurrence, characteristics, and applications." Applied Microbiology and Biotechnology, 90, 1883–1895. Link
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Puri, M., et al. (2010).[7] "Hydrolysis of citrus peel naringin by recombinant
-L-rhamnosidase from Clostridium stercorarium." Journal of Chemical Technology & Biotechnology, 85(10), 1419–1422.[7] Link -
Yadav, M., et al. (2018).[1] "Naringinase: Microbial sources, production and applications in food processing industry." Journal of Microbiology, Biotechnology and Food Sciences, 8(1), 717-720. Link
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Awad, G.E., et al. (2016). "Immobilization of naringinase on different supports and its application in grapefruit juice debittering." Journal of Food Science and Technology, 53, 2486–2493. Link
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Borkar, P.S., et al. (2020). "Fermentative Production of Naringinase from Aspergillus niger van Tieghem MTCC 2425 Using Citrus Wastes: Process Optimization." Applied Biochemistry and Biotechnology, 192, 1289–1304. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. Immobilization of Naringinase from Penicillium decumbens on Chitosan Microspheres for Debittering Grapefruit Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringinases: occurrence, characteristics, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Naringinase to Modify the Sensory Quality of Foods and Increase the Bioavailability of Flavonoids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
